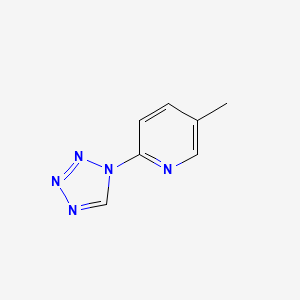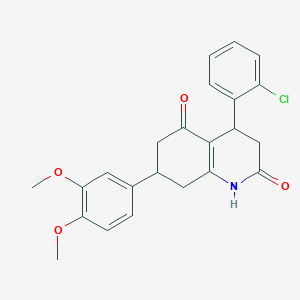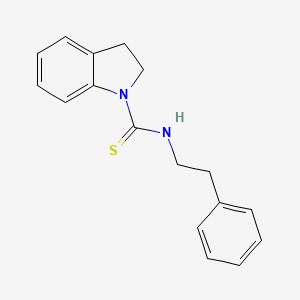![molecular formula C14H10FN5S B5608425 4-[(3-fluorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5608425.png)
4-[(3-fluorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of triazole derivatives, including the target compound, typically involves the reaction of precursors such as isonicotinic acid hydrazide with carbon disulfide in basic media, followed by treatment with hydrazine hydrate and subsequent reactions with appropriate aldehydes to introduce the benzylidene moiety. For instance, the treatment of precursors with 4-fluorobenzaldehyde can lead to the formation of compounds similar to the target chemical (Bayrak et al., 2009).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including the target compound, is characterized by density functional theory (DFT) based calculations, which suggest that these syntheses are energetically feasible and result in stable structures with defined bond lengths and angles that are in good agreement with crystallographic values (Srivastava et al., 2016).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, leading to the synthesis of thiazolidinones and Mannich bases, indicating a wide range of functional group compatibility and chemical versatility (Dave et al., 2007). These compounds exhibit significant antimicrobial activity, further highlighting their chemical reactivity and potential biological relevance (Bekircan et al., 2008).
Physical Properties Analysis
The physical properties of triazole derivatives, including their crystal structure and thermal behavior, have been thoroughly investigated. Studies reveal the presence of various intermolecular interactions such as C–H⋯O, C–H⋯π, and lp⋯π interactions, which significantly influence their crystalline structure and stability (Shukla et al., 2014).
Chemical Properties Analysis
The chemical properties of triazole derivatives are extensively explored through their reactivity towards different chemical reagents. These compounds are known for their corrosion inhibition properties, biological activity, and ability to form complexes with metals, showcasing a broad spectrum of chemical behaviors and applications (Ansari et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
4-[(E)-(3-fluorophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN5S/c15-12-3-1-2-10(8-12)9-17-20-13(18-19-14(20)21)11-4-6-16-7-5-11/h1-9H,(H,19,21)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVYYBYJTQSPON-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=NN2C(=NNC2=S)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=N/N2C(=NNC2=S)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5608345.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5608353.png)
![methyl 4-{[2-(aminocarbonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B5608357.png)

![N'-(2,4-dinitrophenyl)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5608364.png)

![4-(2,6-dimethyl-3-pyridinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5608372.png)
![6-oxo-6H-benzo[c]chromen-3-yl phenoxyacetate](/img/structure/B5608380.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N,2,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5608386.png)

![methyl 2-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5608406.png)
![methyl 4-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoate](/img/structure/B5608410.png)
![(1S*,5R*)-3-{[2-(4-morpholinyl)-5-pyrimidinyl]methyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5608418.png)
![3-(3-chloro-4-fluorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5608433.png)